1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent amination. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring, which is then coupled with a phenyl group through a substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can lead to the inhibition of enzymes or modulation of receptor activities, contributing to its therapeutic effects .
Comparison with Similar Compounds
1-(1H-1,2,4-triazol-1-yl)benzene: Lacks the ethanamine moiety, making it less versatile in biological applications.
1-(3,4-dichlorophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: Contains additional functional groups that may enhance its biological activity but also increase its complexity.
Uniqueness: 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is unique due to its balanced structure, which allows for diverse chemical modifications and applications. Its combination of the triazole ring and ethanamine moiety provides a versatile platform for developing new compounds with potential therapeutic and industrial uses .
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c1-8(11)9-3-2-4-10(5-9)14-7-12-6-13-14/h2-8H,11H2,1H3 |
InChI Key |
YORJPTCHURTTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=NC=N2)N |
Origin of Product |
United States |
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